molecular formula C16H19N3O4S B2778719 2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone CAS No. 850937-15-4

2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone

Cat. No.: B2778719
CAS No.: 850937-15-4
M. Wt: 349.41
InChI Key: NMSXDIUHVHKQGG-UHFFFAOYSA-N
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Description

“2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone” is a chemical compound with the formula C16H19N3O4S . It is an aromatic ether . The compound is part of the 1,3,4-oxadiazoles, which are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string: CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3 . This indicates that the compound contains an ethoxyphenyl group, an oxadiazolyl group, a thio group, and a morpholinyl group .


Physical and Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 349.406, and a mono-isotopic mass of 349.10963 . The InChI string is InChI=1S/C16H19N3O4S/c1-2-22-13-5-3-12(4-6-13)15-17-18-16(23-15)24-11-14(20)19-7-9-21-10-8-19/h3-6H,2,7-11H2,1H3 .

Scientific Research Applications

HIV-1 Replication Inhibitors

Compounds related to "2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone" have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. For instance, certain derivatives have shown promising activity against HIV-1 replication, highlighting their potential as therapeutic agents in the treatment of HIV-1 infections (Che et al., 2015).

Antimicrobial and Antifungal Activities

Novel derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds demonstrated good to moderate activities against test microorganisms, suggesting their utility in the development of new antimicrobial agents (Bektaş et al., 2010).

Anti-TB and Antioxidant Activities

Specific derivatives, including 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been synthesized and screened for various biological activities. Remarkable anti-TB activity and superior anti-microbial activity were reported, alongside significant antioxidant properties (Mamatha S.V et al., 2019).

Synthesis and Evaluation of Derivatives for Biological Screening

A series of derivatives were prepared and tested for antimicrobial and hemolytic activity. These compounds were found to be active against selected microbial species to varying degrees, with some showing less toxicity and potential for further biological screening (Gul et al., 2017).

Potential Anti-Breast Cancer Agents

Novel series of derivatives were synthesized and evaluated for their antitumor activities against MCF-7 tumor cells. Some compounds revealed promising activities, indicating their potential as anti-breast cancer agents (Mahmoud et al., 2021).

Future Directions

The future directions for the study of “2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone” and similar compounds could include further exploration of their synthesis processes, investigation of their chemical reactions, elucidation of their mechanisms of action, and assessment of their safety profiles. Additionally, given the reported biological activities of 1,3,4-oxadiazoles , these compounds could be potential candidates for drug development.

Properties

IUPAC Name

2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-2-22-13-5-3-12(4-6-13)15-17-18-16(23-15)24-11-14(20)19-7-9-21-10-8-19/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSXDIUHVHKQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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